![molecular formula C23H17NO4 B184807 N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide CAS No. 144137-77-9](/img/structure/B184807.png)
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an anthracene core with a 9,10-dioxo substitution and an ethoxybenzamide group, making it a subject of interest for researchers in material science, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide typically involves the reaction of 9,10-anthraquinone with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
9,10-anthraquinone+4-ethoxybenzoyl chloridepyridine, refluxthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound’s anthracene core allows it to intercalate into DNA, disrupting the replication process and exhibiting potential anticancer activity. Additionally, its quinone structure enables it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage in microbial cells.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-isopropoxybenzamide: Features an isopropoxy group instead of an ethoxy group.
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(1-pyrrolidinylsulfonyl)benzamide: Contains a pyrrolidinylsulfonyl group.
Uniqueness
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity
Biological Activity
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Molecular Formula: C23H17NO4
Molecular Weight: 385.38 g/mol
CAS Registry Number: 2933066
IUPAC Name: this compound
Structure
The structure of this compound features an anthracene core with a dioxo group and an ethoxybenzamide substituent. This unique structure is believed to contribute to its biological properties.
Anticancer Properties
Research has indicated that derivatives of anthracene compounds exhibit promising anticancer activities. For instance, studies have shown that anthraquinone derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways.
Table 1: Summary of Anticancer Activity
Antioxidant Activity
This compound has also been studied for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzamide derivatives. These compounds have shown potential in protecting neuronal cells from oxidative damage and apoptosis, suggesting a role in neurodegenerative disease prevention.
Case Study: Neuroprotection in Cellular Models
A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function compared to control groups.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could alter key signaling pathways related to apoptosis and cell survival.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAKBHQIPGHJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144137-77-9 |
Source
|
Record name | N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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